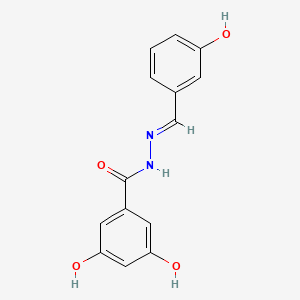

![molecular formula C15H10N8S B5556563 1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

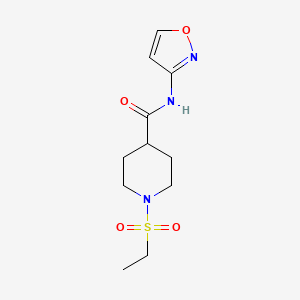

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and chemical properties. The structural complexity of this molecule lies in the incorporation of multiple heterocyclic frameworks, including pyridinyl, triazolo, thiadiazol, and benzotriazole moieties. These frameworks contribute to the compound's unique chemical behavior and potential biological activities.

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions starting from simple precursors. For example, Patel & Patel (2015) described the synthesis of related heterocyclic compounds through the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with carboxylic acid derivatives, showcasing the methodological approach that could be adapted for synthesizing the compound (Patel & Patel, 2015).

Molecular Structure Analysis

The molecular structure is characterized by spectroscopic methods such as NMR, FT-IR, and LC-MS, as detailed by Ibrahim (2009) for similar compounds. These techniques allow for the elucidation of the compound's framework and the confirmation of the intended synthesis outcome (Ibrahim, 2009).

Chemical Reactions and Properties

The chemical reactivity of the compound is influenced by its heterocyclic components. Tan, Feng, & Peng (2007) demonstrated that related compounds exhibit significant electrochemical behavior, which could be pertinent to the redox properties of the compound of interest (Tan, Feng, & Peng, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Biological Activities

Synthesis of Heterocycles for Insecticidal Applications

A study reported the synthesis of various heterocycles, including triazolo[3,4-b][1,3,4]thiadiazole derivatives, for potential use as insecticidal agents against Spodoptera littoralis (Fadda et al., 2017).

Antitumor Agents

Research into 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives has demonstrated their potential as anti-tumor agents. Some derivatives showed inhibitory effects on a wide range of cancer cell lines (Ibrahim, 2009).

Antibacterial and Antifungal Activities

Studies have synthesized and evaluated the antibacterial and antifungal activities of triazolo[3,4-b][1,3,4]thiadiazole derivatives, showing promising results against various microbial strains (Patel & Patel, 2015).

Anticancer Properties

Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were evaluated for their anticancer activity, with certain compounds demonstrating moderate to good antiproliferative potency against various cancer cell lines (Chowrasia et al., 2017).

Enzyme Inhibition for Therapeutic Applications

A series of sulfonamides incorporating triazolo[3,4-b][1,3,4]thiadiazinyl moieties were investigated as inhibitors of carbonic anhydrase isozymes, showing low nanomolar activity and potential for therapeutic applications (Alafeefy et al., 2015).

Electrochemical Properties

Electrochemical Behavior

The electrochemical properties of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines were studied, highlighting their high ionization potentials and good affinity, suggesting potential for various applications (Tan et al., 2007).

Eigenschaften

IUPAC Name |

3-(benzotriazol-1-ylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N8S/c1-2-4-12-11(3-1)17-21-22(12)9-13-18-19-15-23(13)20-14(24-15)10-5-7-16-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIRXWDVQWFNKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)